molecular formula C8H2BrF7O B3043522 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride CAS No. 883521-27-5

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride

Cat. No. B3043522
CAS RN: 883521-27-5
M. Wt: 326.99 g/mol
InChI Key: AQZLLUWPHAEDTE-UHFFFAOYSA-N
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Description

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride (BMBTF) is a fluorinated derivative of benzotrifluoride . It is commonly used as a solvent and a building block in organic synthesis. The molecular formula of BMBTF is C8H2BrF7O and its molecular weight is 326.99 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of BMBTF is 326.99 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Mesomorphic Properties

A study by 徐岳连, 陈齐, & 闻建勋 (1993) involved the synthesis of a homologous series related to 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride, examining their transition temperatures and the exhibition of nematic and smectic A phases (徐岳连, 陈齐, & 闻建勋, 1993).

Spectroscopic Characterization

S. Mattar, Alyson D. Stephens, & A. Emwas (2002) generated a related transient radical from 2,3,5,6-tetrafluoro-1,4-benzoquinone, characterized by EPR spectroscopy, providing insights into the spectral properties of such compounds (Mattar, Stephens, & Emwas, 2002).

Nucleophilic Substitution Reactions

A study by J. Christopher et al. (2008) explored the regiochemistry of nucleophilic substitution of a closely related compound, 4-bromo-2,3,5,6-tetrafluoropyridine, leading to ortho-substituted products. This provides insights into the chemical reactivity and potential applications of such fluorinated compounds (Christopher et al., 2008).

Synthesis of Polyfluoroaromatic Tellurium–Nitrogen Compounds

V. N. Kovtonyuk, A. Makarov, M. M. Shakirov, & A. Zibarev (1996) synthesized a polyfluoroaromatic tellurium–nitrogen compound using a process that could be relevant for the synthesis of related compounds like 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride (Kovtonyuk et al., 1996).

Structural and Vibrational Analysis

S. Yadav et al. (2022) conducted a detailed study on the structure, vibrational analysis, and chemical reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid, a compound structurally similar to 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride, providing valuable data on molecular parameters and reactivity (Yadav et al., 2022).

Safety And Hazards

Specific safety and hazard information for BMBTF is not provided in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for BMBTF .

properties

IUPAC Name

1-(bromomethoxy)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF7O/c9-1-17-7-5(12)3(10)2(8(14,15)16)4(11)6(7)13/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLLUWPHAEDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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